

Application of Glucobrassicinapin in metabolomics studies

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Compound of Interest

Compound Name: *Glucobrassicinapin*

Cat. No.: *B1235319*

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Application Notes: Glucobrassicinapin in Metabolomics

Introduction

Glucobrassicinapin (GBN) is an aliphatic glucosinolate, a class of sulfur-rich secondary metabolites predominantly found in the Brassicaceae family, which includes vegetables like cabbage, broccoli, and rapeseed.[1][2][3][4] In metabolomics, **Glucobrassicinapin** serves as a significant biomarker for studying plant metabolism, defense mechanisms, and the nutritional quality of crops. Its analysis provides insights into genetic and environmental influences on plant biochemistry.[5] Glucosinolates and their hydrolysis products, such as isothiocyanates, are known for their roles in plant defense and have been studied for their potential anti-carcinogenic properties in humans.[1][6]

Key Applications in Metabolomics Studies

- **Chemotaxonomy and Crop Breeding:** The profile of glucosinolates, including **Glucobrassicinapin**, is often specific to certain species and cultivars within the Brassicaceae family. Metabolomic analysis of GBN can thus be used as a chemotaxonomic marker to classify plant varieties and to guide breeding programs aimed at enhancing desirable traits, such as pest resistance or nutritional value.[1][6]

- **Plant Defense Mechanisms:** Glucosinolates are a key component of the plant's defense system.[\[7\]](#)[\[8\]](#)[\[9\]](#) When plant tissue is damaged by herbivores or pathogens, the enzyme myrosinase hydrolyzes **Glucobrassicinapin** into bioactive compounds, primarily isothiocyanates.[\[1\]](#)[\[10\]](#) Metabolomics studies targeting GBN and its breakdown products help elucidate the complex chemical defense strategies of plants in response to biotic stress.[\[7\]](#)[\[9\]](#)[\[11\]](#)
- **Environmental and Genetic Studies:** The concentration of **Glucobrassicinapin** in plants is highly influenced by both genetic makeup and environmental conditions.[\[5\]](#) Metabolomics workflows are employed to study how factors like geographical location, soil composition, and climate affect the expression of the glucosinolate metabolic pathway, providing valuable information for agriculture and crop resilience.[\[5\]](#)
- **Food Science and Nutrition:** As a precursor to bioactive isothiocyanates, **Glucobrassicinapin** is of interest in nutritional metabolomics.[\[1\]](#) Studies quantify GBN content in raw and processed foods, such as kimchi, to understand how storage and cooking methods affect the levels of these health-promoting compounds.[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The concentration of **Glucobrassicinapin** can vary significantly depending on the plant species, cultivar, and environmental conditions. The following tables summarize quantitative data from various metabolomics studies.

Table 1: **Glucobrassicinapin** Content in Various Plant Materials

Plant Material	Species	Glucobrassicinapin Content (Dry Weight)	Reference
Chinese Cabbage	Brassica rapa L. ssp. pekinensis	545.60 to 10,344.70 $\mu\text{mol/kg}$	[3]
Kimchi	(Fermented Cabbage)	0.00 to 11.87 $\mu\text{mol/g}$	[12]
Leaf Rape ("nabicol")	Brassica napus ssp. pabularia	Screening via NIRS, quantifiable range	[14]

Table 2: Mass Spectrometry Data for **Glucobrassicinapin** Identification

Parameter	Value	Ionization Mode	Reference
Precursor Ion [M-H] ⁻	m/z 386.0582	Negative	[5]
Major Fragment Ions	m/z 275, 259, 208, 144	Negative	[5]
Diagnostic Fragment Ion	m/z 97 (HSO ₄ ⁻)	Negative	[5][15]
Base Peak (Typical)	m/z 259.0129 (Sulfated Glucosyl Anion)	Negative	[15][16]

Experimental Protocols and Methodologies

Protocol 1: Extraction of Glucobrassicinapin for Metabolomic Analysis

This protocol describes a simplified and efficient cold methanol extraction method, which minimizes the risk of enzymatic degradation by myrosinase and avoids time-consuming freeze-drying steps.[17]

Materials:

- Plant tissue (fresh or frozen at -80°C)
- 80% Methanol (HPLC grade), pre-chilled to -20°C
- Microcentrifuge tubes
- Homogenizer (e.g., bead beater or mortar and pestle)
- Centrifuge capable of 4°C operation
- Syringe filters (0.22 µm)

Procedure:

- **Sample Collection:** Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
- **Homogenization:** Weigh approximately 100 mg of frozen tissue into a pre-chilled microcentrifuge tube.
- **Extraction:** Add 1 mL of pre-chilled 80% methanol. Homogenize the sample thoroughly until a uniform suspension is achieved. The cold methanol serves to both extract metabolites and inactivate myrosinase.[\[17\]](#)
- **Incubation:** Incubate the mixture for 10-20 minutes at -20°C to ensure complete extraction.
- **Centrifugation:** Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant to a new, clean tube.
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
- **Storage:** Store the extracts at -80°C prior to LC-MS analysis to prevent degradation.

Protocol 2: Untargeted and Targeted Analysis by LC-MS/MS

This protocol outlines a general workflow for both the identification (untargeted) and quantification (targeted) of **Glucobrassicinapin** using Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]\[6\]](#)

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for untargeted analysis, or a triple quadrupole (QQQ) mass spectrometer for targeted analysis.
[\[1\]\[6\]](#)

Chromatographic Conditions (Example):

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) is commonly used.[1][18]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 - 0.4 mL/min
- Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), increasing to ~95% over 10-15 minutes to elute compounds of varying polarity.[1][18]
- Injection Volume: 2-5 μ L

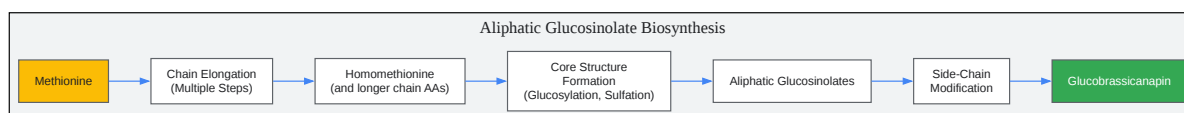
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting glucosinolates.[15]
- Untargeted Analysis (Q-TOF/Orbitrap):
 - Acquire data in full scan mode over a mass range of m/z 100-1000.
 - Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for feature identification.[19]
 - Identify **Glucobrassicinapin** by matching its accurate mass (m/z 386.0576) and fragmentation pattern against spectral libraries or literature data.[15]
- Targeted Analysis (QQQ):
 - Use Multiple Reaction Monitoring (MRM) for quantification.
 - Precursor Ion:m/z 386.1
 - Product Ions (for transitions):m/z 259.0 (quantitative) and m/z 97.0 (qualitative).

- Develop a calibration curve using a certified **Glucobrassicinapin** standard for absolute quantification.

Visualizations: Pathways and Workflows

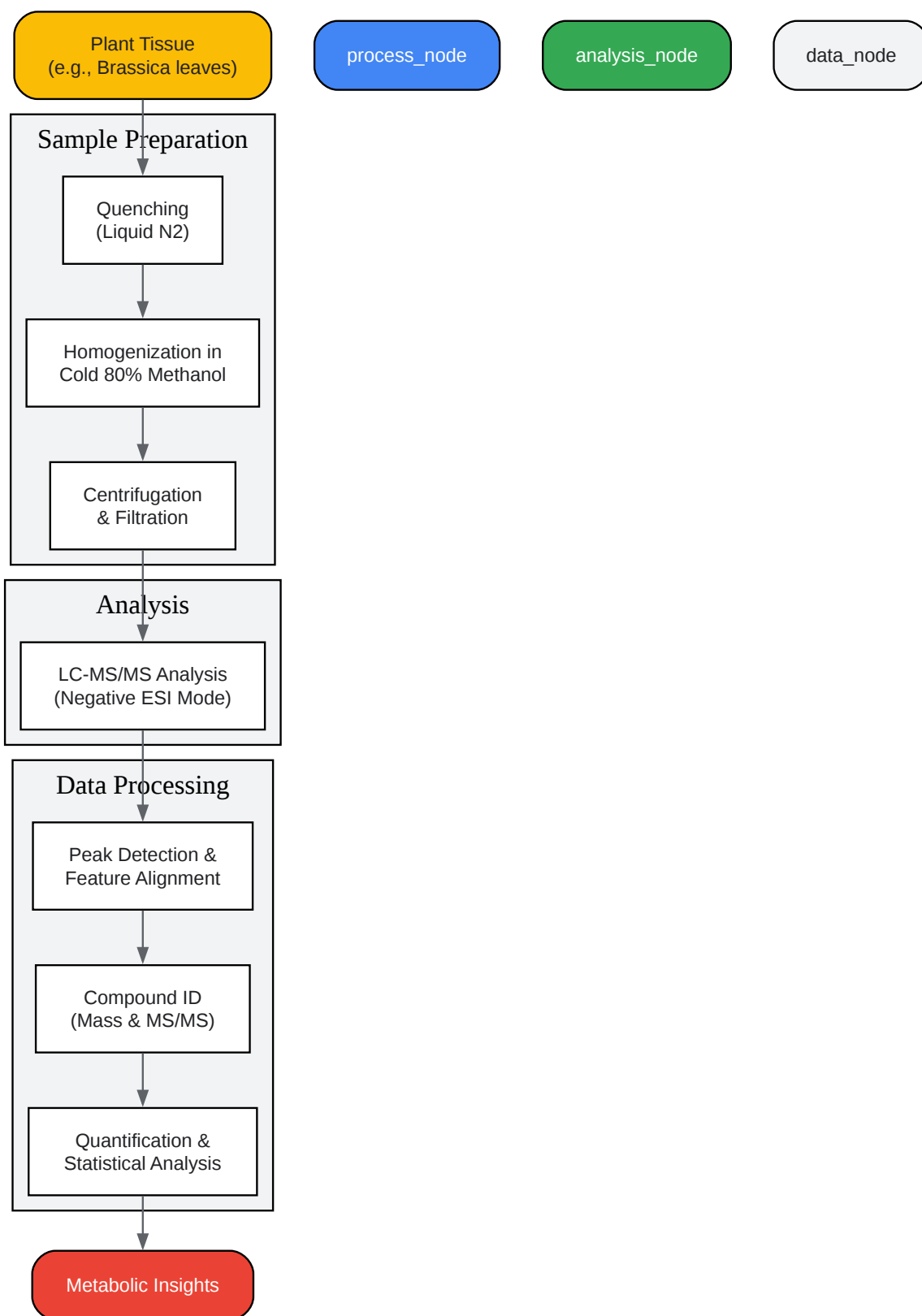
Glucosinolate Biosynthesis Pathway



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Caption: Simplified pathway of aliphatic glucosinolate biosynthesis leading to **Glucobrassicinapin**.

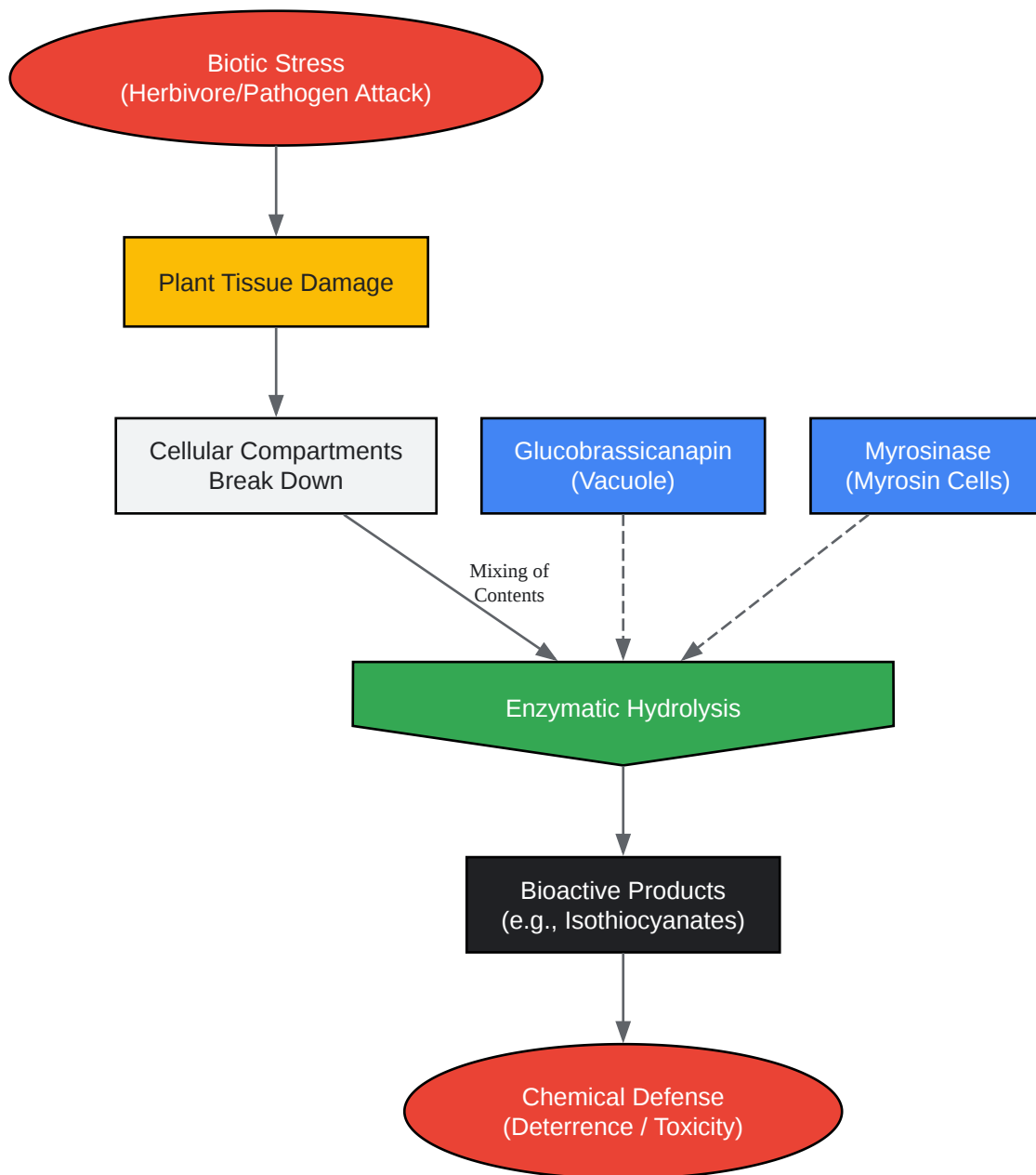
Experimental Workflow for Glucobrassicinapin Analysis



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Caption: A standard metabolomics workflow for the analysis of **Glucobrassicinapin**.

Role of Glucobrassicinapin in Plant Defense



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